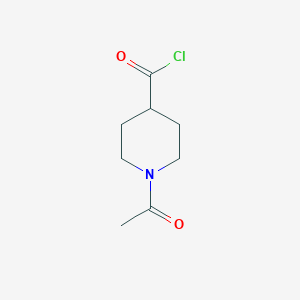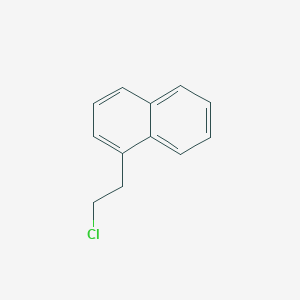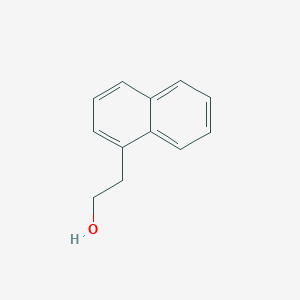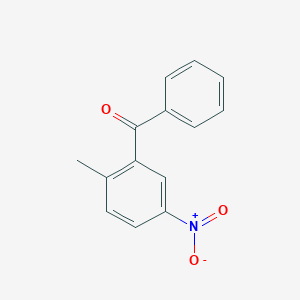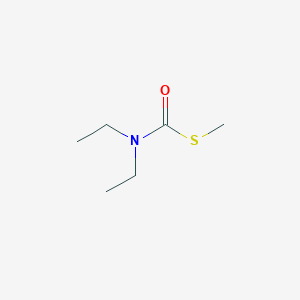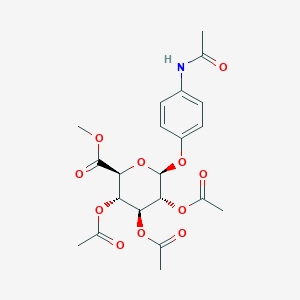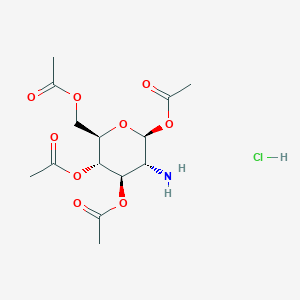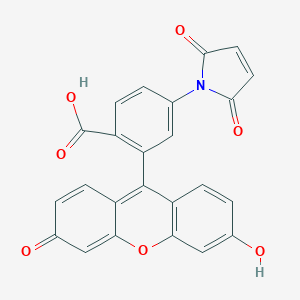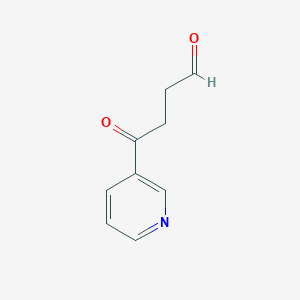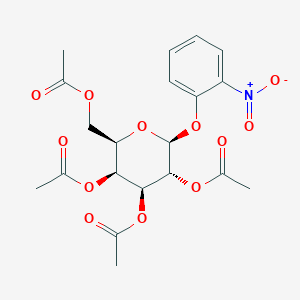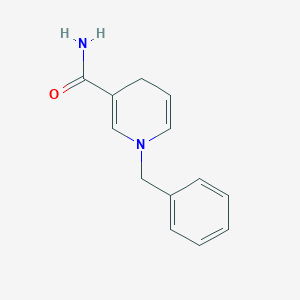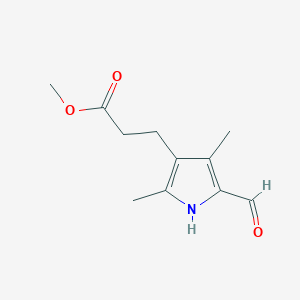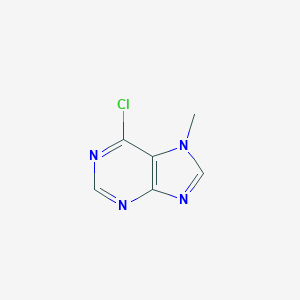
6-氯-7-甲基-7H-嘌呤
描述
6-Chloro-7-methylpurine, also known as 6-Chloro-7-methylpurine, is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-7-methylpurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-7-methylpurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-methylpurine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
嘌呤的直接区域选择性 C-H 氰化
使用 6-氯-7-甲基-7H-嘌呤开发了一种直接区域选择性 C-H 氰化嘌呤的方法 . 此过程涉及三氟甲磺酸酐的顺序活化、用 TMSCN 进行亲核氰化,然后是碱介导的三氟甲磺酸 (CF 3 SO 2 H) 消除过程 .
抗肿瘤特性
6-氯-7-甲基-7H-嘌呤对结直肠腺癌 (SW620) 显示出有效的细胞毒作用 . 这使其成为开发新型抗癌药物的潜在候选药物。
ADME 研究
含二茂铁亚甲基单元的 6-氯-7-甲基-7H-嘌呤的 N-9 异构体在体外显示出良好的理化性质和 ADME (吸收、分布、代谢和排泄) 特性 . 这包括在人肝微粒体中具有高溶解度、中等渗透性和良好的代谢稳定性 .
生化分析
Biochemical Properties
It is known that purine derivatives, including 6-Chloro-7-methyl-7H-purine, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some purine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that purine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Purine metabolism generally involves de novo synthesis, catabolism, and salvage pathways
属性
IUPAC Name |
6-chloro-7-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZREVPKGQGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202788 | |
| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-17-5 | |
| Record name | 7H-Purine, 6-chloro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-7-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-7-methyl-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-7-methylpurine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 6-chloro-7-methylpurine in synthesizing 7-methyl-6-(nitroimidazolyl)thiopurines?
A: 6-chloro-7-methylpurine serves as a crucial starting material in the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines. Researchers reacted 6-chloro-7-methylpurine with sodium and ammonium salts of 5-mercapto-4-nitroimidazoles to produce a series of previously unreported 7-methyl-6-(nitroimidazolyl)thiopurines. [, ] This synthetic route highlights the importance of 6-chloro-7-methylpurine in accessing novel chemical entities with potential biological activity.
Q2: Are there alternative synthetic routes to obtain 7-methyl-6-(nitroimidazolyl)thiopurines?
A: Yes, researchers also explored an alternative route using 7-methyl-6-thiopurine as a starting material. Reacting 7-methyl-6-thiopurine with 5(4)-halo-4(5)-nitroimidazoles provided another pathway to synthesize the desired 7-methyl-6-(nitroimidazolyl)thiopurines. [] This parallel approach demonstrates the flexibility in synthetic design and the potential for optimizing reaction conditions and yields.
Q3: Why is the synthesis of 7-methyl-6-(nitroimidazolyl)thiopurines of interest to researchers?
A: While the provided research focuses primarily on the synthesis of these compounds, their structural similarity to known biologically active molecules suggests potential applications in various fields. Thiopurine derivatives are recognized for their anticancer, immunosuppressive, and antiviral properties. [] The introduction of a nitroimidazole moiety, known for its radiosensitizing and antimicrobial activities, further broadens the potential applications of these novel compounds. Further research is needed to explore the specific biological activities and potential therapeutic applications of 7-methyl-6-(nitroimidazolyl)thiopurines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


